Centalun

Catalog No.
S523159
CAS No.
2033-94-5
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Centalun

CAS Number

2033-94-5

Product Name

Centalun

IUPAC Name

2-methyl-1-phenylbut-3-yne-1,2-diol

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-3-11(2,13)10(12)9-7-5-4-6-8-9/h1,4-8,10,12-13H,2H3

InChI Key

GQOXDWHRXDPZJK-UHFFFAOYSA-N

SMILES

CC(C#C)(C(C1=CC=CC=C1)O)O

solubility

Soluble in DMSO

Synonyms

Centalun; KO 339; KOE 339;

Canonical SMILES

CC(C#C)(C(C1=CC=CC=C1)O)O

The exact mass of the compound Centalun is 176.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 290955. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Centalun, also known by its chemical formula C₁₁H₁₂O₂, is a psycholeptic drug developed by Boehringer Ingelheim in 1962. It exhibits hypnotic and sedative properties primarily through its action as an allosteric agonist of the gamma-aminobutyric acid type A receptor (GABAA) . This mechanism enhances the inhibitory effects of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability throughout the nervous system. Centalun is utilized in various therapeutic contexts, particularly for the management of anxiety and sleep disorders.

The biological activity of Centalun is characterized by its sedative and anxiolytic effects. Studies have demonstrated that it can significantly reduce anxiety levels and induce sleep in both animal models and clinical settings. Its effectiveness is attributed to its ability to enhance GABAergic transmission, which is a common pathway for many sedative drugs. Furthermore, Centalun has shown potential neuroprotective effects in certain experimental models, suggesting additional therapeutic applications beyond sedation .

Centalun can be synthesized through various organic chemistry methods. One common approach involves the condensation of specific aromatic compounds with appropriate carbonyl precursors under controlled conditions to yield the desired product. For example, a multi-step synthesis may include reactions such as aldol condensation followed by reduction and esterification to achieve the final compound . The efficiency of these methods can vary based on factors such as temperature, solvent choice, and reaction time.

Interaction studies involving Centalun have focused on its pharmacokinetic properties and potential drug-drug interactions. Research indicates that Centalun may interact with other central nervous system depressants, leading to enhanced sedative effects. Additionally, studies have explored how metabolic enzymes influence the bioavailability of Centalun, particularly regarding cytochrome P450 enzymes that play a role in drug metabolism . Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Centalun shares structural and functional similarities with several other compounds known for their sedative and hypnotic effects. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaMechanism of ActionUnique Features
CentalunC₁₁H₁₂O₂GABAA receptor agonistDeveloped specifically for anxiety/sleep disorders
DiazepamC₁₄H₁₁ClN₂OGABAA receptor agonistLonger half-life; used for muscle relaxation
ZolpidemC₁₃H₁₁N₃OSelective GABAA receptor modulatorRapid onset; primarily used for insomnia
PhenobarbitalC₁₂H₁₄N₂O₃SGABAA receptor agonist; enzyme inducerLong-acting; also used for seizure control

Centalun's unique aspect lies in its specific development for treating anxiety-related disorders while maintaining a favorable safety profile compared to other sedatives.

Centalun represents a complex organic compound with a distinctive molecular architecture that combines multiple functional groups within a single framework. The compound exhibits unique structural characteristics that contribute to its distinctive chemical behavior and physical properties.

Molecular Formula and Weight

C₁₁H₁₂O₂ Structure

Centalun possesses the molecular formula C₁₁H₁₂O₂, indicating a composition of eleven carbon atoms, twelve hydrogen atoms, and two oxygen atoms [1] [2] [3]. This molecular formula places Centalun within the category of medium-sized organic molecules with a relatively high degree of unsaturation. The structural arrangement incorporates both aromatic and aliphatic components, creating a hybrid molecular architecture that influences its overall chemical behavior [1] [2].

The carbon skeleton is organized around a central quaternary carbon center that serves as the focal point for the molecule's structural complexity. This arrangement creates a branched structure that differs significantly from linear organic compounds of similar molecular weight [2] [3].

PropertyValue
Molecular FormulaC₁₁H₁₂O₂
IUPAC Name2-methyl-1-phenylbut-3-yne-1,2-diol
CAS Number2033-94-5
PubChem CID16252
SMILESCC(C#C)(C(C1=CC=CC=C1)O)O
InChIInChI=1S/C11H12O2/c1-3-11(2,13)10(12)9-7-5-4-6-8-9/h1,4-8,10,12-13H,2H3
InChI KeyGQOXDWHRXDPZJK-UHFFFAOYSA-N

C₁₁H₁₂O₂ Structure

The molecular formula C₁₁H₁₂O₂ reveals several important structural features that define Centalun's chemical identity. The carbon-to-hydrogen ratio suggests the presence of multiple degrees of unsaturation, which are accounted for by the aromatic phenyl ring and the terminal alkyne group [1] [2]. The two oxygen atoms are incorporated as hydroxyl groups, forming a vicinal diol structure that significantly influences the compound's polarity and hydrogen-bonding capacity [1] [3].

The distribution of carbon atoms within the molecular framework follows a specific pattern: six carbons comprise the aromatic phenyl ring, two carbons form the alkyne group, one carbon serves as the quaternary center, one carbon connects to the phenyl group, and one carbon constitutes the methyl substituent [2]. This arrangement creates a compact yet functionally diverse molecular structure.

Molar Mass Analysis (176.215 g·mol⁻¹)

The molar mass of Centalun is precisely 176.215 g·mol⁻¹, calculated from the atomic masses of its constituent elements [1] [2] [3]. This molecular weight places Centalun in the range of medium-sized organic molecules, with sufficient mass to exhibit significant intermolecular interactions while remaining sufficiently small for reasonable volatility and solubility characteristics.

The molar mass calculation proceeds as follows: eleven carbon atoms contribute 132.121 g·mol⁻¹, twelve hydrogen atoms add 12.096 g·mol⁻¹, and two oxygen atoms provide 31.998 g·mol⁻¹, yielding the total molar mass of 176.215 g·mol⁻¹ [1] [2]. This precise molecular weight has been confirmed through various analytical techniques and is consistent across multiple database sources.

Structural Characteristics

Functional Groups Identification

Centalun incorporates multiple distinct functional groups that collectively define its chemical reactivity and physical properties. The primary functional groups include a vicinal diol system, a terminal alkyne group, an aromatic phenyl ring, a quaternary carbon center, and a methyl substituent [1] [3].

Functional GroupChemical StructurePosition in MoleculeContribution to Properties
Vicinal Diol-C(OH)-C(OH)-Carbons 1 and 2Hydrophilicity, hydrogen bonding
Terminal Alkyne-C≡C-HCarbons 3 and 4Chemical reactivity, planarity
Aromatic Ring (Phenyl)C₆H₅-Attached to carbon 1Aromatic character, stability
Quaternary Carbon>C<Carbon 2Steric hindrance, stability
Methyl Group-CH₃Attached to carbon 2Lipophilicity, bulk

The vicinal diol functionality represents one of the most significant structural features, consisting of two hydroxyl groups attached to adjacent carbon atoms [1] [4]. This arrangement creates a strong capacity for hydrogen bonding, both intramolecularly and intermolecularly, which significantly influences the compound's solubility and stability characteristics.

The terminal alkyne group provides a site of high chemical reactivity due to the presence of the acidic hydrogen atom and the electron-rich triple bond [1] [2]. This functionality can participate in various chemical transformations including cycloaddition reactions, coupling reactions, and nucleophilic additions.

Stereochemistry and Isomerism

Centalun possesses two chiral centers located at carbons 1 and 2, creating the potential for four distinct stereoisomers based on the 2ⁿ rule where n equals the number of chiral centers [5] [6]. These stereoisomers exist as two pairs of enantiomers, with each pair exhibiting diastereomeric relationships to the other pair [6].

Stereochemical FeatureDescriptionImpact on Properties
Chiral CentersTwo chiral carbons (C1 and C2)Optical activity, biological specificity
Stereoisomers PresentFour possible stereoisomers (2²)Different physical/chemical properties
Diastereomeric RelationshipsMultiple diastereomeric pairs possibleSeparable by chromatography
Molecular ConfigurationUnspecified in commercial preparationsAffects pharmacological activity
Structural FlexibilityRestricted by vicinal diol and alkyne groupsInfluences molecular interactions

The stereochemical complexity of Centalun is further enhanced by the presence of the vicinal diol system, which can adopt various conformational arrangements depending on the spatial orientation of the hydroxyl groups [5] [7]. These conformational preferences can significantly influence the compound's physical properties and biological activity.

Structural Relationships to Phenylglycol Derivatives

Centalun exhibits significant structural similarities to naturally occurring phenylglycol metabolites, particularly those isolated from basidiomycete fungi such as mycenadiols A and B [5] [7]. These compounds share the common structural motif of a phenyl group attached to a diol system, though they differ in the specific substitution patterns and the presence of the alkyne functionality in Centalun.

The structural relationship to phenylglycol derivatives is particularly evident in the 1-phenylbut-3-yne-1,2-diol core structure, which represents a synthetic analog of naturally occurring phenylglycol metabolites [5] [7]. This relationship suggests potential biogenetic pathways and provides insight into the compound's potential biological activities.

Research has demonstrated that compounds structurally related to Centalun, including various diastereomers of 1-phenylbut-3-yne-1,2-diol, can be synthesized and characterized with specific stereochemical configurations [5] [7]. These studies have provided valuable information about the structure-activity relationships within this class of compounds.

Physical Properties

Solubility Parameters

The solubility characteristics of Centalun are primarily determined by the presence of multiple functional groups with differing polarity requirements. The vicinal diol functionality provides significant hydrophilic character through hydrogen bonding interactions, while the phenyl ring and alkyne group contribute lipophilic properties [1] .

The compound exhibits moderate solubility in polar protic solvents due to the hydrogen bonding capacity of the hydroxyl groups. The aromatic phenyl ring enhances solubility in aromatic solvents and moderately polar organic solvents. The overall solubility profile reflects a balance between the hydrophilic diol system and the lipophilic aromatic and alkyne components.

Stability Characteristics

Centalun demonstrates reasonable chemical stability under normal storage conditions, though the presence of multiple reactive functional groups creates potential sites for chemical degradation. The vicinal diol system can undergo oxidation reactions, particularly in the presence of oxidizing agents or under acidic conditions [1] .

The terminal alkyne group represents another potential site of chemical instability, as terminal alkynes can participate in various addition and coupling reactions. However, the steric hindrance provided by the quaternary carbon center and the phenyl group may provide some protection against unwanted chemical transformations.

Crystalline Structure Analysis

The crystalline structure of Centalun reflects the influence of multiple intermolecular forces, including hydrogen bonding from the diol functionality, π-π stacking interactions from the aromatic ring, and van der Waals forces from the alkyl components [1]. These interactions collectively determine the compound's crystal packing and influence its physical properties such as melting point and solubility.

The presence of the vicinal diol system enables the formation of extensive hydrogen bonding networks within the crystal lattice, which contributes to the compound's structural stability and influences its thermal properties. The aromatic phenyl ring can participate in π-π stacking interactions with neighboring molecules, further stabilizing the crystalline arrangement.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Exact Mass

176.08

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3N20VGJ39Y

Wikipedia

3,4-dihydroxy-3-methyl-4-phenyl-1-butyne

Dates

Last modified: 02-18-2024
1: GERLACH W, GERLACH E. [EXPERIENCES WITH CENTALUN IN OBSTETRICAL AND GYNECOLOGICAL PATIENTS]. Med Monatsschr. 1964 Mar;18:131-3. German. PubMed PMID: 14193290.
2: KOCH L. [Clinical experiences with Centalun, a new hypnoticsedative preparation]. Munch Med Wochenschr. 1963 Jun 14;105:1273-5. German. PubMed PMID: 14034019.
3: MONECKE K. [PRE- AND POSTOPERATIVE USE OF CENTALUN IN SURGERY]. Dtsch Med J. 1964 Jul 5;15:470-1. German. PubMed PMID: 14238754.
4: LUEBBERS VP. [ALLERGIC THROMBOCYTOPENIC PURPURA FOLLOWING CENTALUN INTAKE]. Dtsch Med Wochenschr. 1964 Aug 21;89:1596-7. German. PubMed PMID: 14171184.
5: VON KOBYLETZKI, SCHMIDT G. [CLINICAL EXPERIENCES FOLLOWING ADMINISTRATION OF CENTALUN IN THE PUERPERIUM]. Med Welt. 1964 Aug 1;31:1655-61. German. PubMed PMID: 14291137.
6: BRUCKSCHEN E. [SEDATIVE THERAPY WITH CENTALUN IN ORTHOPEDICS]. Dtsch Med J. 1964 Jul 20;15:493-4. German. PubMed PMID: 14243120.
7: MESSERICH J. [Our experiences with the sedative and hypnotic Centalun in cardiovascular diseases]. Ther Ggw. 1963 May;102:579-83. German. PubMed PMID: 13935131.
8: ERNST W. [ON THE SYMPTOMATIC USE OF THE HYPNOTIC AND SEDATIVE CENTALUN IN INTERNAL DISEASES]. Hippokrates. 1964 Jan 15;35:31-2. German. PubMed PMID: 14167584.
9: Schmidt W. [An additional case of thrombocytopenia due to Centalun]. Dtsch Med Wochenschr. 1968 Jun;93(23):1152. German. PubMed PMID: 5648361.
10: SMOLENSKI O. [ON THE TREATMENT OF SLEEP DISORDERS. REPORT ON TESTS WITH CENTALUN]. Med Welt. 1964 Feb 29;40:435-6. German. PubMed PMID: 14152700.
11: SCHANZ G. [On the use of the sedative and tranquilizing agent Centalun. Therapeutic results in a women's hospital]. Med Monatsschr. 1963 May;17:309-10. German. PubMed PMID: 13976686.
12: WILDE KM. [ON THE USE OF CENTALUN IN SLEEP THERAPY]. Med Welt. 1963 Oct 19;42:2144-5. German. PubMed PMID: 14093056.
13: FRIEDERICHS P. [My experiences with the sedative Centalun in a nursing home and home for the aged]. Med Monatsschr. 1963 May;17:310-1. German. PubMed PMID: 13959763.
14: Schreiber H. [A reagent for the demonstration of Centalun]. Arch Toxikol. 1965;21(2):128-30. German. PubMed PMID: 5866836.
15: Lübbers P. [Thrombocytopenic purpura following administration of centalun]. Dtsch Med Wochenschr. 1966 Dec 23;91(51):2299-300. German. PubMed PMID: 5951712.
16: Mikolajek A. [Polarographic determination of centalun in the blood]. Przegl Lek. 1966;22(9):612-4. Polish. PubMed PMID: 5925397.
17: Burger E. [Investigations on the identification of a new barbiturate-free hypnotic composed of 3-methyl-3, 4-dihydroxy-4-phenylbutin-1 ("Centalun") in toxicological analysis]. Arch Toxikol. 1965;21(2):121-7. German. PubMed PMID: 5866835.
18: JANKE W, GLATHE H. [EXPERIMENTAL STUDIES ON THE PSYCHIC EFFECT OF SEDATIVES UNDER NORMAL AND STRESS CONDITIONS]. Psychol Forsch. 1964 Jun 2;27:377-402. German. PubMed PMID: 14233519.
19: WAGNER W. [CETALUN IN DERMATOLOGY]. Z Haut Geschlechtskr. 1964 Jun 1;36:353-5. German. PubMed PMID: 14234437.

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